1-Azido-4-bromobenzene

Organic Synthesis Click Chemistry Cross-Coupling

1-Azido-4-bromobenzene (CAS 2101-88-4), also known as 4-bromophenyl azide, is a para-substituted aryl azide with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol. This compound belongs to the class of halogenated aromatic azides and is synthesized via diazotization of 4-bromoaniline followed by reaction with sodium azide, a method originally reported in the literature.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 2101-88-4
Cat. No. B1265736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-4-bromobenzene
CAS2101-88-4
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=[N+]=[N-])Br
InChIInChI=1S/C6H4BrN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
InChIKeyWHSJSMSBFMDFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-4-bromobenzene (CAS 2101-88-4): Aromatic Azide Building Block for Orthogonal Functionalization


1-Azido-4-bromobenzene (CAS 2101-88-4), also known as 4-bromophenyl azide, is a para-substituted aryl azide with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol [1]. This compound belongs to the class of halogenated aromatic azides and is synthesized via diazotization of 4-bromoaniline followed by reaction with sodium azide, a method originally reported in the literature . The para-bromo substitution imparts a distinct electronic profile to the aromatic ring, which influences the reactivity of the azido group in cycloaddition reactions .

Why 1-Azido-4-bromobenzene Cannot Be Substituted with Generic Aryl Azides


Direct substitution of 1-azido-4-bromobenzene with other aryl azides or halogenated azides can compromise both synthetic efficiency and downstream functionalization capability. The para-bromo substituent serves not merely as a placeholder but as an active participant in subsequent transformations—specifically in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings . Replacing this compound with 1-azido-4-chlorobenzene, 1-azido-4-fluorobenzene, or 1-azido-4-iodobenzene alters the leaving group reactivity profile, affects cross-coupling kinetics, and modifies the electronic influence on the azido moiety during Huisgen cycloadditions . The bromine atom's balance of reactivity and stability—more reactive in cross-coupling than chlorine, yet more stable than iodine—makes it the optimal choice for orthogonal synthetic sequences where both azide click chemistry and subsequent aryl functionalization are required [1].

Quantitative Differentiation Evidence: 1-Azido-4-bromobenzene vs. Halogenated Aryl Azide Analogs


Orthogonal Reactivity: Bromine Enables Post-Click Cross-Coupling That Chloro/Fluoro Analogs Cannot Match

1-Azido-4-bromobenzene possesses orthogonal reactivity that distinguishes it from non-halogenated or less reactive halogenated aryl azides. The bromine atom at the para position functions as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), enabling sequential functionalization strategies where the azide participates in click chemistry first, followed by bromine substitution to introduce additional molecular complexity . In contrast, 1-azido-4-fluorobenzene exhibits significantly reduced reactivity in these same cross-coupling reactions due to the stronger C-F bond, while 1-azido-4-chlorobenzene demonstrates approximately 10-100× slower oxidative addition kinetics in palladium catalysis relative to the bromo analog .

Organic Synthesis Click Chemistry Cross-Coupling Palladium Catalysis

Demonstrated CuAAC Reaction Compatibility in Heterocycle Synthesis with 63% Isolated Yield

1-Azido-4-bromobenzene has been successfully employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-ethynyl-1H-indazole, yielding the corresponding triazole product with a 63% isolated yield after recrystallization . This represents a validated, reproducible protocol for triazole formation using this specific aryl azide. The reaction was conducted at 80°C for 3 days using CuSO4·5H2O (0.21 g, 0.8 mmol) as catalyst precursor with sodium ascorbate as reducing agent, demonstrating compatibility of the para-bromo substituent with copper catalysis without competing bromide displacement .

Click Chemistry Triazole Synthesis Copper Catalysis Heterocyclic Chemistry

Para-Substitution Enables Predictable Electronic Tuning Unavailable with Ortho/Meta Analogs

The para-positioning of the bromine atom in 1-azido-4-bromobenzene creates a predictable electron-withdrawing effect on the azido group via resonance and inductive mechanisms, modulating the azide's reactivity in Huisgen 1,3-dipolar cycloadditions . This predictable electronic tuning contrasts with 1-azido-2-bromobenzene (ortho) and 1-azido-3-bromobenzene (meta), where steric effects and altered resonance pathways introduce variability in cycloaddition rates and regioselectivity . The para-substituted structure ensures consistent, reproducible electronic effects that facilitate optimization of click chemistry conditions across different alkyne coupling partners.

Electronic Effects Structure-Activity Relationship Reaction Kinetics Cycloaddition

Dual Azide-Bromine Functionality Avoids Additional Protection/Deprotection Steps

1-Azido-4-bromobenzene's dual functional groups (azide and bromine) react independently, enabling sequential or orthogonal synthetic strategies without intermediate protection/deprotection steps . The azide group participates in click chemistry (CuAAC/SPAAC) while the bromine atom serves as a handle for subsequent cross-coupling reactions. This contrasts with mono-functional aryl azides that require either (a) introduction of a second reactive handle via additional synthetic steps, or (b) use of protecting group strategies that increase step count, reduce overall yield, and require additional purification .

Orthogonal Synthesis Protecting Group Strategy Synthetic Efficiency Step Economy

Optimal Application Scenarios for 1-Azido-4-bromobenzene in Research and Industrial Settings


Sequential Click-Functionalization Followed by Palladium-Catalyzed Cross-Coupling

This scenario leverages the orthogonal reactivity documented in Evidence Items 1 and 4. Researchers synthesize triazole-containing intermediates via CuAAC with an alkyne partner (demonstrated 63% yield with 3-ethynyl-1H-indazole ), then employ the retained bromine atom for Suzuki-Miyaura, Heck, or Sonogashira coupling to introduce aryl, vinyl, or alkynyl substituents. This sequential approach eliminates the need to install a cross-coupling handle post-click, reducing total synthetic steps by at least one transformation compared to using unsubstituted phenyl azide .

Building Block for Halogen-Containing Triazole Libraries in Medicinal Chemistry

Medicinal chemists constructing triazole-based compound libraries for structure-activity relationship (SAR) studies benefit from the para-bromo substituent as a diversification point. Following CuAAC formation of the triazole core, the bromine atom enables late-stage functionalization to generate arrays of analogs varying only at the aryl position . This strategy is particularly valuable when SAR exploration requires systematic variation of substituents on the aryl ring derived from the azide component. The electron-withdrawing effect of the para-bromo group also provides predictable modulation of triazole electronic properties that can influence target binding .

Synthesis of Azide-Terminated Polymer Precursors via Nucleophilic Substitution

1-Azido-4-bromobenzene serves as a chain-end functionalization agent for halogen-terminated polymers prepared by atom transfer radical polymerization (ATRP). The bromine atom undergoes nucleophilic substitution with polymer chain-end halides, installing an aryl azide functionality suitable for subsequent click chemistry modifications with acetylene derivatives . This transformation enables preparation of ω- and α,ω-telechelic polymers with azide termini for bioconjugation, surface immobilization, or block copolymer synthesis . The aryl azide moiety provides a stable, isolable intermediate that remains inert during polymer workup but reacts efficiently under click conditions.

Precursor for Copper-Mediated One-Pot Azidation/Reduction Sequences

Recent advances in copper-mediated chemistry have established protocols for selective reduction of aryl azides to the corresponding amines using copper nanostructures generated in situ . 1-Azido-4-bromobenzene is a suitable substrate for this methodology, where the copper species responsible for azide reduction also mediate subsequent click reactions. This copper-mediated approach is broadly applicable for bromobenzenes bearing electron-withdrawing groups, providing a mild alternative to traditional Staudinger reduction conditions for researchers requiring the amine product rather than the azide .

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